3-Amino-4-bromobenzoic acid
Overview
Description
3-Amino-4-bromobenzoic acid is an organic compound with the molecular formula C7H6BrNO2. It is characterized by the presence of an amino group (-NH2) and a bromine atom (-Br) attached to a benzoic acid core. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, pH variations affect solubility and dissolution rates, impacting absorption. Additionally, interactions with other drugs may alter its pharmacokinetics.
Biochemical Analysis
Biochemical Properties
3-Amino-4-bromobenzoic acid plays a significant role in biochemical reactions, particularly in the context of peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which are crucial for the incorporation of amino acids into peptides during translation. The compound’s bromine atom can participate in halogen bonding, influencing the binding affinity and specificity of enzyme-substrate interactions. Additionally, this compound can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further participate in various biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). The compound can modulate gene expression by acting as a ligand for transcription factors, thereby altering the transcriptional activity of target genes. Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering downstream signaling cascades that result in changes in cellular function. The compound also interacts with intracellular proteins, such as kinases and phosphatases, modulating their activity and thereby influencing various signaling pathways. Additionally, this compound can inhibit or activate enzymes involved in gene expression, leading to alterations in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, such as proliferation and differentiation, without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at specific concentration ranges. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and glutathione S-transferases. These interactions can lead to the formation of metabolites that participate in further biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes, resulting in changes in the levels of various metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into the mitochondria, where it may affect mitochondrial function and energy production. The distribution of the compound within the cell is crucial for its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, where it may interact with transcription factors and influence gene expression. It can also be found in the cytoplasm, where it participates in various signaling pathways and metabolic processes. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-bromobenzoic acid can be synthesized through a multi-step process starting from 4-bromobenzoic acid. The typical synthetic route involves the following steps:
Nitration: 4-Bromobenzoic acid is nitrated to form 4-bromo-3-nitrobenzoic acid.
Reduction: The nitro group in 4-bromo-3-nitrobenzoic acid is reduced to an amino group, yielding this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of concentrated ammonia solution and hydrochloric acid to facilitate the nitration and reduction reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.
Major Products:
- Substituted benzoic acids and derivatives.
- Biaryl compounds through coupling reactions .
Scientific Research Applications
3-Amino-4-bromobenzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
- 2-Amino-4-bromobenzoic acid
- 3-Amino-5-bromobenzoic acid
- 4-Amino-3-bromobenzoic acid
Comparison:
3-Amino-4-bromobenzoic acid: is unique due to the specific positioning of the amino and bromine groups, which influences its reactivity and applications.
2-Amino-4-bromobenzoic acid: has the amino group in a different position, affecting its chemical behavior.
3-Amino-5-bromobenzoic acid: has a similar structure but with the bromine atom in a different position, leading to different reactivity patterns.
Properties
IUPAC Name |
3-amino-4-bromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFJADFQEBASQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392316 | |
Record name | 3-amino-4-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-29-1 | |
Record name | 3-Amino-4-bromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2840-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-4-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-Bromobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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